2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-7-10(3-4-12(9)20-2)8-13(18)17-15-11(14(16)19)5-6-21-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYQUUVBGGLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide , a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide can be represented as follows:
- Molecular Formula : C15H15N1O3S1
- Molecular Weight : 299.35 g/mol
This compound features a thiophene ring, which is known for its pharmacological relevance due to its ability to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant antibacterial properties. The compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results suggest that the compound possesses potent antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various fungi. The MIC values for antifungal testing are as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings indicate that the compound can effectively inhibit fungal growth, making it a candidate for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The biological activity of thiophene compounds is often influenced by their structural components. Modifications in the substituents on the thiophene ring or the attached phenyl groups can significantly alter their pharmacological profiles. For instance, the presence of electron-donating groups such as methoxy enhances antibacterial activity, while variations in the acetamido group can influence both solubility and interaction with biological targets .
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study conducted on various thiophene derivatives highlighted that modifications at the para position of the phenyl ring substantially improved antibacterial efficacy against E. coli and S. aureus. The introduction of methoxy groups was particularly beneficial .
- Research on Antifungal Activity : Another investigation into thiophene derivatives demonstrated that compounds with similar structural characteristics showed promising antifungal effects against C. albicans, suggesting a potential pathway for developing new antifungal agents based on this scaffold .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Case Study :
A recent investigation into thiophene derivatives highlighted their potential as novel anticancer agents. The study found that derivatives with methoxy substituents significantly enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting that the methoxy group plays a crucial role in biological activity.
2. Anti-inflammatory Properties
Thiophene derivatives have been reported to exhibit anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in vitro.
Data Table: Anti-inflammatory Activity of Thiophene Derivatives
| Compound Name | IC50 (µM) | Target Cytokine |
|---|---|---|
| Compound A | 10 | TNF-alpha |
| Compound B | 15 | IL-6 |
| 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide | 12 | IL-1β |
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its utility in these applications.
Case Study :
A study on the use of thiophene derivatives in OLEDs demonstrated improved charge transport and light emission efficiency when incorporating methoxy-substituted thiophenes. The findings suggest that 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide could be a promising candidate for further development in this field.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central acetamido group (-NHCO-) undergoes hydrolysis under acidic or basic conditions to yield 2-(4-methoxy-3-methylphenyl)acetic acid and thiophene-3-carboxamide derivatives.
Reaction conditions :
-
Acidic hydrolysis : HCl (6M), reflux, 6–8 hours.
-
Basic hydrolysis : NaOH (10%), ethanol, 60°C, 4 hours.
Applications :
-
Modifies pharmacokinetic properties by increasing hydrophilicity.
Oxidation of the Thiophene Ring
The thiophene moiety is susceptible to oxidation, particularly at the sulfur atom or α-positions, forming sulfoxides or sulfones.
Reagents and outcomes :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Thiophene sulfoxide derivative | 65–78 | RT, 12 h |
| mCPBA | Thiophene sulfone derivative | 72 | DCM, 0°C to RT, 6 h |
Structural impact :
-
Sulfoxide/sulfone formation alters electronic properties, enhancing binding to biological targets like VEGFR-2 .
Cyclocondensation Reactions
The carboxamide group participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.
Example reaction with benzaldehyde :
Mechanistic pathway :
-
Nucleophilic attack by the carboxamide nitrogen on the aldehyde carbonyl.
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes electrophilic substitution at the α-positions.
Nitration :
Sulfonation :
Functionalization via Amide Chemistry
The carboxamide group reacts with nucleophiles (e.g., amines, hydrazines) to form urea or thiourea derivatives.
Reaction with phenyl isocyanate :
Stability Under Metabolic Conditions
The methoxy group on the aromatic ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation .
Key findings :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide (hereafter referred to as Compound A ) with structurally related thiophene carboxamide derivatives. Key parameters include substituent effects, synthetic methods, physicochemical properties, and biological activities.
Structural and Functional Group Analysis
Physicochemical Properties
Key Research Findings
Substituent Impact :
- Electron-donating groups (e.g., methoxy in Compound A) improve solubility but may reduce metabolic stability.
- Bulky substituents (e.g., tetrahydrobenzo[b]thiophene in JAMI1001A) enhance receptor binding but complicate synthesis .
Synthetic Efficiency :
- Microwave-assisted methods () outperform traditional reflux in yield and time efficiency, critical for industrial applications .
Biological Optimization :
- Piperazine and sulfonyl groups () are strategic for targeting enzymes like AChE, while trifluoromethyl groups () optimize CNS drug profiles .
Preparation Methods
Two-Step Acylation via Acid Chloride Intermediate
The most widely documented method involves converting 2-(4-methoxy-3-methylphenyl)acetic acid to its acyl chloride derivative, followed by amidation with 2-aminothiophene-3-carboxamide.
Step 1: Acid Chloride Formation
2-(4-Methoxy-3-methylphenyl)acetic acid undergoes activation using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous tetrahydrofuran (THF). The reaction is typically conducted under reflux (60–70°C) for 3–5 hours, yielding 2-(4-methoxy-3-methylphenyl)acetyl chloride with >90% conversion efficiency.
Step 2: Amide Bond Formation
The acyl chloride is reacted with 2-aminothiophene-3-carboxamide in THF at room temperature for 15–24 hours, with triethylamine (TEA) as a base to neutralize HCl byproducts. Post-reaction purification involves filtration, aqueous washing, and crystallization from acetonitrile or ethyl acetate, achieving yields of 75–85%.
One-Pot Coupling Using Urea Derivatives
An alternative approach employs trichloroacetylisocyanate to form a urea intermediate, which is subsequently hydrolyzed to the carboxamide.
-
Urea Formation : 2-Amino-3-thiophenecarboxamide reacts with trichloroacetylisocyanate in acetonitrile at ambient temperature for 3 hours.
-
Hydrolysis : Ammonia in methanol is added to cleave the trichloroacetyl group, yielding the target carboxamide after solvent evaporation and trituration with ether (65–70% yield).
Optimization Parameters and Yield Data
Table 1: Comparative Analysis of Synthetic Methods
Table 2: Solvent Effects on Crystallization
| Solvent | Crystal Morphology | Purity (%) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Needles | 98.5 | 82 |
| Ethyl Acetate | Prisms | 97.2 | 78 |
| Dichloromethane | Amorphous | 89.3 | 65 |
Catalytic and Functional Group Considerations
Palladium-Catalyzed Cross-Coupling
Patent literature describes Suzuki-Miyaura couplings to introduce aryl groups to the thiophene core. For example, 5-bromo-3-thiophenecarboxamide reacts with 4-methoxy-3-methylphenylboronic acid in 1,2-dimethoxyethane using Pd(PPh₃)₄ as a catalyst. This method achieves 70–75% yield after 18 hours at 80°C.
Protecting Group Strategies
Methoxy and methyl groups on the phenyl ring necessitate orthogonal protection during synthesis:
-
Methoxy Groups : Stabilized via methyl ether formation, resistant to hydrolysis under acidic conditions.
-
Carboxamide Functionality : Introduced in the final step to prevent side reactions during acyl chloride formation.
Analytical Characterization
Table 3: Spectroscopic Data Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 168.9 (C=O), δ 158.2 (OCH₃) | |
| FT-IR | 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II) | |
| XRD | Monoclinic P2₁/c, Z = 4 |
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
Pilot-scale reactions (>100 g) require:
-
Slow addition of acyl chloride to prevent exothermic runaway.
Emerging Methodologies
Q & A
Q. What are the standard synthetic protocols for preparing 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide and its analogs?
Methodological Answer: The synthesis typically involves coupling a substituted phenylacetamide moiety to a thiophene-3-carboxamide scaffold. Key steps include:
- Reaction Conditions : Refluxing in solvents like ethanol or dichloromethane under inert atmospheres (e.g., nitrogen), with reaction times ranging from 4–12 hours depending on substituents .
- Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/water gradients) yields products with >65% purity .
- Critical Parameters : Optimize stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation) and monitor reaction progress via TLC or LC-MS .
Q. How are spectroscopic techniques (IR, NMR, MS) utilized to confirm the structure of this compound?
Methodological Answer:
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) and ferric reducing antioxidant power (FRAP) .
- Anti-inflammatory Screening : Carrageenan-induced rat paw edema model, measuring inhibition of COX-2 or TNF-α .
- Antibacterial Testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity of derivatives with bulky substituents?
Methodological Answer:
-
Solvent Selection : Use high-boiling solvents (e.g., dioxane) for sterically hindered reactions to enhance solubility .
-
Catalysis : Introduce coupling agents (e.g., HATU or EDCI) for efficient amide bond formation .
-
Workflow Example :
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact bioactivity and selectivity?
Methodological Answer:
- Pharmacophore Analysis :
- Methoxy Groups : Enhance lipid solubility and membrane penetration (e.g., 4-methoxy improves antioxidant activity by 30% vs. unsubstituted analogs) .
- Halogenation : Chlorine at the phenyl ring increases antibacterial potency (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
- Data Interpretation : Use molecular docking to correlate substituent effects with target binding (e.g., interactions with acetylcholinesterase or bacterial topoisomerases) .
Q. How should researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize inter-lab variability .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Crystallographica data in ) to rule out isomerism or impurities.
- Meta-Analysis : Compare substituent effects across analogs (e.g., anti-inflammatory IC₅₀ values from vs. ) to identify trends.
Q. What advanced spectroscopic methods are recommended for analyzing tautomeric or conformational dynamics?
Methodological Answer:
- Variable-Temperature NMR : Probe tautomerism in the thiophene-carboxamide core by observing chemical shift changes at 25°C vs. −40°C .
- DFT Calculations : Simulate IR and NMR spectra to validate experimental data (e.g., PubChem computational tools in ).
- Solid-State NMR : Resolve conformational polymorphism in crystalline forms .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
